Fmoc-L-beta-homoalanine CAS 193954-26-6: Differentiated Helical Folding vs. Fmoc-β2-homoalanine in Peptidomimetic Design
Fmoc-L-beta-homoalanine is a β³-amino acid, which directs peptide backbones to adopt 14-helical conformations. This is a quantifiable and distinct structural outcome when compared to its regioisomer, (S)-Fmoc-β²-homoalanine (CAS 203854-58-4), where the side chain is on the α-carbon (C2) and favors 12/10-helices .
| Evidence Dimension | Helical folding propensity |
|---|---|
| Target Compound Data | Favors 14-helix formation in β-peptides |
| Comparator Or Baseline | (S)-Fmoc-β²-homoalanine (Fmoc-(S)-3-amino-2-methylpropanoic acid, CAS 203854-58-4): Favors 12/10-helix formation |
| Quantified Difference | Different helical secondary structures (14-helix vs. 12/10-helix) |
| Conditions | Peptidomimetic design and foldamer studies; based on established class behavior of β³ vs. β² amino acids |
Why This Matters
For scientists designing peptidomimetics with specific 3D structures, selecting the correct β-amino acid isomer is critical for achieving the desired folding pattern and, consequently, the intended biological activity.
